Boc-Phe-Ser-Arg-MCA

Vue d'ensemble

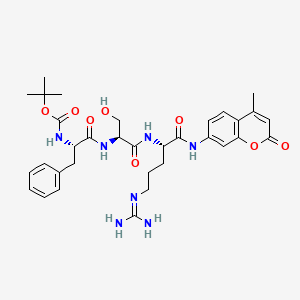

Description

Boc-Phe-Ser-Arg-MCA (BPSA) is an artificial peptide composed of the amino acids this compound. BPSA has been studied extensively in the laboratory setting for its potential applications in drug development and biotechnology. This peptide is composed of the amino acids this compound, and its structure is highly stable, making it an attractive candidate for use in drug development. BPSA has a number of unique properties that make it particularly useful for laboratory experiments.

Applications De Recherche Scientifique

Écosystèmes microbiens aquatiques

Boc-Phe-Ser-Arg-MCA : est utilisé dans l'étude des activités enzymatiques protéolytiques extracellulaires en eau de mer. Ces enzymes jouent un rôle crucial dans le cycle biogéochimique du carbone en dégradant la matière organique. La mesure précise de ces activités est essentielle pour relier les études génomiques et métabolomiques dans les environnements aquatiques. Le composé a été utilisé dans des essais pour tester l'activité des protéases de type trypsine, offrant des informations sur la dynamique des processus de dégradation microbienne .

Laboratoires de puces microfluidiques

Dans le domaine de la chimie analytique, This compound sert de substrat dans les puces microfluidiques pour surveiller les réactions enzymatiques. Ces puces permettent un contrôle précis et une surveillance spatialement résolue de la température dans les micro-réacteurs à flux, ce qui est essentiel pour étudier les réactions de micro-flux continus contrôlées par la température, telles que le clivage tryptique des peptides .

Mesure de l'activité enzymatique

Le composé est un élément essentiel dans les études méthodologiques pour mesurer les activités enzymatiques. Il aide à déterminer les conditions optimales pour les essais, telles que le type de solvant et la concentration, qui sont essentielles pour une acquisition de données fiable. Ceci est particulièrement important pour les enzymes telles que les protéases de type trypsine et chymotrypsine, où la mesure précise de l'activité est difficile en raison de l'adsorption des enzymes et des substrats sur les matériaux des microplaques .

Études biogéochimiques

This compound : est utilisé dans les études biogéochimiques pour comprendre les processus enzymatiques qui se produisent dans les masses d'eau naturelles. En mesurant les activités des protéases, les chercheurs peuvent déduire les taux de renouvellement de la matière organique et de cycle des nutriments, qui sont des aspects fondamentaux du fonctionnement des écosystèmes .

Mécanisme D'action

Target of Action

Boc-Phe-Ser-Arg-MCA is a substrate for several proteases, including Trypsin, Tryptase, 73K Protease, and Arg-Gingipain . These proteases play crucial roles in various biological processes, such as digestion, immune response, and bacterial virulence.

Mode of Action

As a substrate, this compound interacts with its target proteases by fitting into their active sites. The proteases then cleave the substrate at specific sites, resulting in the release of 4-methylcoumarin-7-amide (MCA). This cleavage is a key step in the proteases’ function, enabling them to regulate various biological processes .

Biochemical Pathways

The cleavage of this compound by its target proteases is part of larger biochemical pathways. For instance, Trypsin is involved in the digestion of proteins in the gastrointestinal tract. Tryptase plays a role in immune response, particularly in conditions like asthma and allergies. Arg-Gingipain, produced by the bacterium Porphyromonas gingivalis, contributes to periodontal disease .

Pharmacokinetics

Its solubility in DMSO suggests it might be well-absorbed in tissues, but this would need to be confirmed by specific studies.

Result of Action

The cleavage of this compound by its target proteases results in the release of MCA, which can be detected by fluorescence. This makes this compound useful in research as a tool for measuring the activity of these proteases .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of the proteases it targets can be affected by factors such as pH, temperature, and the presence of inhibitors . Additionally, the stability of this compound itself might be influenced by factors like temperature and pH, as is common for many peptides .

Analyse Biochimique

Biochemical Properties

Boc-phe-ser-arg-mca plays a crucial role in biochemical reactions as a substrate for serine proteases. It interacts with enzymes such as trypsin, tryptase, and kallikreins, which cleave the peptide bond at the arginine residue, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety . This interaction allows researchers to measure enzyme activity through fluorescence detection. The specificity of this compound for these proteases makes it a valuable tool in studying their biochemical properties and kinetics .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. For instance, trypsin and tryptase, which cleave this compound, play roles in processes such as inflammation, tissue remodeling, and immune response . The cleavage of this compound by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism, providing insights into the physiological and pathological roles of these proteases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. Upon binding to the active site of these enzymes, the peptide bond at the arginine residue is cleaved, releasing the fluorescent AMC moiety . This cleavage event is crucial for the enzymatic activity measurement, as the fluorescence intensity correlates with the amount of substrate cleaved. The specificity of this compound for serine proteases allows for precise monitoring of their activity and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM . Prolonged exposure to light and higher temperatures can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that this compound maintains its activity over several months when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity measurement without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that careful dosage optimization is necessary to avoid these effects while ensuring accurate enzymatic activity measurement .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as trypsin, tryptase, and kallikreins, which cleave the peptide bond at the arginine residue . This cleavage event releases the fluorescent AMC moiety, which can be detected and quantified. The metabolic flux and metabolite levels associated with these pathways can be studied using this compound as a substrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and binding proteins. The compound’s localization and accumulation are influenced by the presence of these enzymes, which cleave the peptide bond and release the fluorescent AMC moiety . This distribution pattern allows researchers to study the spatial and temporal dynamics of protease activity in various biological contexts .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with proteases and targeting signals. The compound can be directed to specific compartments or organelles where these enzymes are active . Post-translational modifications and targeting signals play a role in directing this compound to these locations, allowing for precise measurement of protease activity within different subcellular environments .

Propriétés

IUPAC Name |

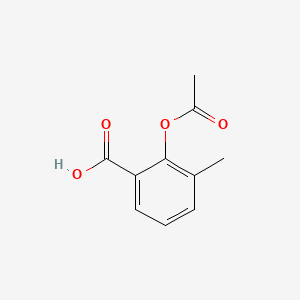

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJMNJZJBEYLQ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994332 | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73554-90-2 | |

| Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Boc-Phe-Ser-Arg-MCA and what is it used for in research?

A1: this compound (tert-Butyloxycarbonyl-phenylalanyl-seryl-arginine-4-methylcoumaryl-7-amide) is a synthetic peptide commonly used as a fluorogenic substrate in scientific research. It helps researchers study enzymes called trypsin-like serine proteases.

Q2: How does this compound work as a substrate for trypsin-like serine proteases?

A2: These proteases cleave the peptide bond between arginine and MCA. This cleavage releases the MCA molecule, which becomes highly fluorescent in solution. By measuring the fluorescence intensity, researchers can quantify the protease activity. [, , ]

Q3: Why is this compound a preferred substrate choice for studying these proteases?

A3: Several reasons make it a good choice:

- Specificity: It shows high specificity towards trypsin-like serine proteases, meaning it is primarily cleaved by these enzymes and not others. [, , ]

- Sensitivity: The fluorescence-based detection of cleaved MCA is very sensitive, allowing researchers to detect even small amounts of protease activity. [, ]

Q4: Can you give examples of specific applications of this compound in research?

A4: The papers you provided highlight several applications:

- Enzyme purification: Researchers used this substrate to track trypsin-like protease activity during purification from different sources like mouse spleen, carp hepatopancreas, and Pacific white shrimp. [, , ]

- Characterization of novel proteases: By analyzing the cleavage of this compound, researchers identified and characterized new trypsin-like proteases in various organisms, including a novel cysteine protease with an alkaline pH optimum in Zinnia cells. []

- Investigating physiological roles: The presence of mature HAT (human airway trypsin-like protease) in saliva was confirmed using this substrate, providing insights into its potential roles in oral health. []

- Reverse zymography: Researchers utilized this substrate for a technique called reverse zymography, which enables the detection and characterization of protease inhibitors directly in gels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)